molecular formula C10H16O4 B1655152 (1R,2R,3S,1'R)-Nepetalinic acid CAS No. 32603-11-5

(1R,2R,3S,1'R)-Nepetalinic acid

Cat. No.: B1655152
CAS No.: 32603-11-5
M. Wt: 200.23 g/mol
InChI Key: OIFCPZGZZQQDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.

Properties

CAS No.

32603-11-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

OIFCPZGZZQQDNO-UHFFFAOYSA-N

SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

Canonical SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

melting_point

85°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 2
(1R,2R,3S,1'R)-Nepetalinic acid
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(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 4
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 5
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 6
(1R,2R,3S,1'R)-Nepetalinic acid

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